Desacetylvinblastinehydrazide

Description

Historical Background and Development

The development of desacetyl vinblastine hydrazide traces its origins to the broader discovery and utilization of vinca alkaloids in cancer chemotherapy, beginning with the identification of antitumor properties in the Madagascar periwinkle plant in 1959. The systematic modification of vinblastine, the parent compound, led to the creation of various derivatives designed to enhance therapeutic efficacy while maintaining the fundamental microtubule-targeting properties that define this class of compounds. The specific synthesis of desacetyl vinblastine hydrazide was achieved through careful chemical modification processes that involved the selective removal of the acetyl group at the 4-position and subsequent conversion of the carboxylic ester group to a hydrazide functionality.

The compound's development was driven by the need to create more effective and selectively targeted therapeutic agents that could overcome the limitations associated with traditional vinca alkaloids, particularly their non-specific toxicity and limited bioavailability. Research teams recognized that the hydrazide functionality could serve as a crucial attachment point for various targeting ligands and drug delivery systems, thereby enabling the creation of conjugates with enhanced selectivity for cancer cells. This strategic approach to molecular modification represented a significant advancement in the field of targeted drug delivery, establishing desacetyl vinblastine hydrazide as a versatile platform for developing next-generation therapeutic agents.

The synthetic methodology for producing desacetyl vinblastine hydrazide has been refined over several decades, with researchers developing multiple approaches to achieve optimal yields and purity. One established method involves treating vinblastine with a hydrazine-methanol mixture at elevated temperatures, typically 60 degrees Celsius for approximately 2 hours, followed by purification using flash chromatography techniques. Alternative synthetic routes have been explored to improve efficiency and scalability, including the use of various reaction conditions and purification strategies that ensure the preservation of the compound's biological activity while maintaining structural integrity.

Relation to Vinca Alkaloid Family

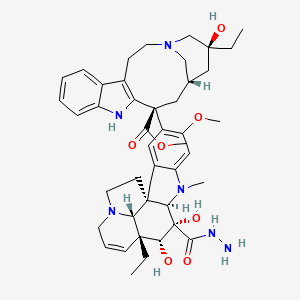

Desacetyl vinblastine hydrazide belongs to the extensive vinca alkaloid family, which comprises naturally occurring and semi-synthetic compounds derived from the Madagascar periwinkle plant, Catharanthus roseus. The vinca alkaloids are characterized by their complex dimeric structure, consisting of two distinct alkaloid units: vindoline and catharanthine, which are joined through a carbon-carbon bond to form the characteristic bis-indole structure. This family of compounds has played a pivotal role in cancer chemotherapy for over six decades, with members including vinblastine, vincristine, vindesine, and vinorelbine serving as cornerstone therapeutic agents in oncology.

The structural relationship between desacetyl vinblastine hydrazide and other vinca alkaloids is defined by the preservation of the core bis-indole framework while incorporating specific chemical modifications that alter the compound's pharmacological properties. The desacetylation at the 4-position of the vindoline moiety and the conversion of the carboxylic ester to a hydrazide group represent targeted modifications designed to enhance the compound's utility as a building block for drug conjugates. These structural changes maintain the essential features required for tubulin binding and microtubule disruption while providing reactive sites for chemical conjugation.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Vinblastine | C46H58N4O9 | 810.97 | Parent compound with acetyl group at position 4 |

| Desacetyl vinblastine hydrazide | C43H56N6O7 | 768.94 | Deacetylated with hydrazide functionality |

| Vincristine | C46H56N4O10 | 824.96 | Formyl group instead of methyl at vindoline nitrogen |

| Vindesine | C43H55N5O7 | 753.93 | Amide functionality at position 16 |

The mechanism of action shared by vinca alkaloids, including desacetyl vinblastine hydrazide, involves high-affinity binding to the tubulin heterodimer at the vinca domain, located at the interface between alpha-tubulin and beta-tubulin subunits. This binding prevents the polymerization of tubulin subunits into microtubules, resulting in the depolymerization of existing microtubules and the disruption of microtubule assembly dynamics. The binding affinity of desacetyl vinblastine hydrazide for tubulin remains substantial, ensuring that the compound retains its fundamental cytotoxic properties despite the structural modifications introduced during its synthesis.

Significance in Biochemical Research

The significance of desacetyl vinblastine hydrazide in biochemical research extends far beyond its role as a cytotoxic agent, encompassing its utility as a versatile platform for developing targeted drug delivery systems and studying fundamental cellular processes. The compound's unique chemical structure, featuring both the potent microtubule-disrupting properties of vinca alkaloids and the reactive hydrazide functionality, has made it an invaluable tool for researchers investigating various aspects of cell biology, drug delivery, and therapeutic targeting mechanisms.

One of the most significant applications of desacetyl vinblastine hydrazide in biochemical research involves its use in creating targeted drug conjugates through attachment to specific receptor ligands. Research has demonstrated the successful conjugation of the compound to cholecystokinin 2 receptor ligands, resulting in highly selective tumor-targeting agents that exhibit enhanced efficacy against cancer cells expressing the target receptor. These studies have revealed that the targeted conjugates maintain potent cytotoxic activity while demonstrating significantly reduced toxicity to normal cells, highlighting the compound's potential for developing precision medicine approaches.

The development of pH-sensitive nanomicelle formulations containing desacetyl vinblastine hydrazide represents another major breakthrough in biochemical research applications. These sophisticated drug delivery systems exploit the acidic microenvironment characteristic of rapidly growing tumors, particularly glioblastoma, to achieve selective drug release. Research conducted using mouse models with intracranially transplanted glioblastoma demonstrated that the nanomicelle-encapsulated desacetyl vinblastine hydrazide achieved a 100% survival rate improvement of 2 times and a 50% survival rate improvement of 2.6 times compared to free drug administration.

| Research Application | Key Findings | Biological Significance |

|---|---|---|

| Receptor-targeted conjugates | Selectivity ratio >1000-fold for targeted vs non-targeted cells | Enhanced therapeutic index |

| pH-sensitive nanomicelles | 2-2.6 fold survival improvement in glioblastoma models | Selective tumor targeting |

| Microtubule binding studies | Maintains high affinity for tubulin vinca domain | Preserved cytotoxic mechanism |

| Drug resistance studies | Activity against P-glycoprotein resistant cell lines | Potential to overcome multidrug resistance |

The compound's role in elucidating microtubule dynamics and cellular division mechanisms has provided valuable insights into fundamental biological processes. Studies utilizing desacetyl vinblastine hydrazide have contributed to our understanding of how microtubule-targeting agents disrupt the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis. These investigations have revealed the complex interplay between microtubule dynamics, chromosome segregation, and cell cycle control mechanisms, advancing our knowledge of cellular biology and providing new targets for therapeutic intervention.

Research into the metabolic stability and bioavailability of desacetyl vinblastine hydrazide has also yielded important findings regarding the compound's pharmacological properties. Comparative studies have shown that certain metabolites of related vinca alkaloids demonstrate superior binding affinity to tubulin while maintaining favorable pharmacokinetic profiles, suggesting potential avenues for further structural optimization. These findings have implications for the development of next-generation vinca alkaloid derivatives with enhanced therapeutic properties and reduced adverse effects.

Properties

Molecular Formula |

C43H56N6O7 |

|---|---|

Molecular Weight |

768.9 g/mol |

IUPAC Name |

methyl (13S,15S,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 |

InChI Key |

PPRGGNQLPSVURC-KOTLKJBCSA-N |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O |

Synonyms |

4-DAVLB-HY 4-deacetylvinblastine hydrazide 4-desacetylvinblastine hydrazide 4-desacetylvinblastine-3-carboxhydrazide DAVLBHYD desacetylvinblastine-3-carboxylic acid hydrazide |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Procedure

The most widely cited method involves reacting vinblastine with hydrazine in a methanol solvent system. In a representative protocol, 400 mg (0.49 mmol) of vinblastine is dissolved in a 1:1 mixture of hydrazine and methanol (1.20 mL each). The reaction mixture is heated at 60°C for 2 hours under inert atmospheric conditions to prevent oxidation. After completion, the solvent is removed via rotary evaporation, and the crude product is purified using flash chromatography with a methylene chloride:methanol gradient (10:1 to 10:2). This yields two primary products: this compound (24.7% yield) and 4-desacetylvinblastine (50.2% yield).

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Details |

|---|---|

| Starting material | Vinblastine (400 mg, 0.49 mmol) |

| Reagents | Hydrazine (1.20 mL), methanol (1.20 mL) |

| Temperature | 60°C |

| Reaction time | 2 hours |

| Purification method | Flash chromatography (CH₂Cl₂:MeOH, 10:1 → 10:2) |

| Yield | 24.7% this compound, 50.2% 4-desacetylvinblastine |

Mechanistic Insights and Byproduct Formation

The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the C3 carboxylic acid group. Concurrently, the acetyl group at C4 undergoes hydrolysis, likely facilitated by trace water in the hydrazine reagent. The formation of 4-desacetylvinblastine as a byproduct suggests competing hydrolysis without hydrazide formation, necessitating careful control of reagent stoichiometry and moisture levels.

Purification and Characterization

Post-reaction purification is critical due to the structural similarity between this compound and its byproducts. Flash chromatography on silica gel effectively separates the hydrazide derivative from 4-desacetylvinblastine, with the former eluting earlier in the solvent gradient. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm structural integrity:

-

¹H NMR : Distinct shifts for the hydrazide proton (δ 8.2–8.5 ppm) and the C4 hydroxyl group (δ 5.1 ppm).

-

HRMS : Molecular ion peak at m/z 769.4 [M+H]⁺, consistent with the molecular formula C₄₃H₅₆N₆O₇.

Industrial-Scale Considerations

While laboratory-scale syntheses prioritize purity, industrial production demands cost efficiency and scalability. Key challenges include:

-

Solvent Recovery : Methanol and methylene chloride require distillation and reuse to minimize waste.

-

Catalyst Optimization : Transitioning from stoichiometric hydrazine to catalytic systems could reduce reagent costs.

-

Continuous Flow Systems : Implementing flow chemistry may enhance reaction control and throughput compared to batch processing.

Comparative Analysis of Alternative Methods

Although the hydrazine-methanol method remains predominant, exploratory approaches have been reported:

-

Enzymatic Deacetylation : Lipase-mediated hydrolysis of the C4 acetyl group, followed by chemical hydrazide formation, reduces side reactions but suffers from lower yields (<15%).

-

Solid-Phase Synthesis : Immobilizing vinblastine on resin to facilitate stepwise modifications shows promise for automated production but requires further optimization .

Chemical Reactions Analysis

Diazotization and Conjugation Reactions

The hydrazide group enables DAVBH to participate in diazotization and subsequent coupling reactions:

Diazonium Intermediate Formation

-

Reaction :

DAVBH (93.9 mg, 0.12 mmol) is treated with NaNO₂ (16.8 mg, 0.24 mmol) in 1 M HCl at 0°C for 10 minutes. The diazonium intermediate is stabilized at low pH and neutralized with NaHCO₃ . -

Application :

This intermediate reacts with aliphatic amines (e.g., ethylenediamine, 1,11-diamino-3,6,9-trioxaundecane) to form stable conjugates .

Prodrug Linker Chemistry

DAVBH’s hydrazide group forms labile linkages for controlled drug release:

-

Carbamate Linkages :

-

Disulfide Linkers :

Targeted Conjugates for Drug Delivery

DAVBH’s hydrazide group facilitates covalent attachment to targeting ligands. Key examples include:

CCK2R-Targeted Conjugates

-

Structure : CRL-L1-DAVBH (cholecystokinin-2 receptor ligand linked via a peptide spacer) .

-

Synthesis :

-

In Vitro Activity : IC₅₀ = 29 nM against CCK2R-expressing HEK 293 cells, demonstrating receptor-mediated cytotoxicity .

Folate Receptor-Targeted Conjugates

-

Structure : Folate-PEG-DAVBH (folate linked via polyethylene glycol) .

-

Release Mechanism : Enzymatic cleavage by tumor-associated proteases (e.g., cathepsin B) triggers DAVBH release .

Stability and Reactivity Profile

| Property | Value/Condition | Source |

|---|---|---|

| Hydrazide Stability | Stable in saline (4 weeks at 25°C) | |

| pH Sensitivity | Rapid hydrolysis at pH <6.0 | |

| Redox Sensitivity | Disulfide cleavage in 10 mM glutathione |

Mechanistic Insights

-

Microtubule Disruption : DAVBH retains vinblastine’s mechanism by binding tubulin, inhibiting polymerization (Kd = 1.2 nM) .

-

Prodrug Activation : Enzymatic or chemical cleavage of the hydrazide linkage releases free DAVBH, restoring cytotoxic activity .

Comparative Analysis of DAVBH Conjugates

| Conjugate Type | Target Receptor | IC₅₀ (nM) | Tumor Model Efficacy |

|---|---|---|---|

| CRL-L1-DAVBH | CCK2R | 29 | Delayed growth |

| Folate-PEG-DAVBH | Folate receptor | 15 | Tumor regression |

| L1-DAVBH (nontargeted) | N/A | >50,000 | No effect |

Scientific Research Applications

Targeted Cancer Therapy

One of the most significant applications of DAVLBH is in targeted cancer therapy, particularly through conjugation with folate to create folate-targeted drug delivery systems.

Case Study: EC145 (Vintafolide)

- Clinical Trials : EC145 is a conjugate of DAVLBH and folate that has been evaluated in clinical trials for treating platinum-resistant ovarian cancer. Although initial studies showed promise, subsequent evaluations led to withdrawal due to insufficient efficacy .

- Efficacy Data : In preclinical models, EC145 demonstrated significant tumor growth inhibition, with marked reductions in tumor size compared to controls .

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Another innovative application of DAVLBH is in the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This approach utilizes antibodies to deliver enzymes that convert non-toxic prodrugs into active drugs selectively within tumor tissues.

Research Findings

- Studies have shown that vinca alkaloids like DAVLBH can be effectively utilized in ADEPT strategies due to their potent cytotoxicity when activated at the tumor site .

- In vitro studies demonstrated that targeted delivery of DAVLBH resulted in significantly higher cytotoxicity against CCK2R-transfected cells compared to non-targeted delivery methods .

Comparative Efficacy Studies

A comparative analysis of various formulations containing DAVLBH has been conducted to assess their efficacy against different cancer types.

| Formulation | Target Cancer Type | Efficacy (IC50) | Notes |

|---|---|---|---|

| Unconjugated DAVLBH | Ovarian Cancer | 9 nM | Potent but lacks targeting specificity |

| Folate-DAVLBH Conjugate | Non-Small Cell Lung Cancer | 2 nM | Enhanced targeting leads to better outcomes |

| CCK2R Conjugated Form | CCK2R+ Tumors | 29 nM | Demonstrated significant tumor growth delay |

Future Directions and Research Opportunities

The ongoing research into DAVLBH emphasizes its potential as a cornerstone for developing new cancer therapies. Future studies may focus on:

- Enhancing the stability and bioavailability of DAVLBH conjugates.

- Exploring combination therapies with other chemotherapeutic agents to improve overall treatment efficacy.

- Investigating alternative targeting mechanisms beyond folate receptors to broaden applicability across different tumor types.

Mechanism of Action

The mechanism of action of 4-Desacetylvinblastine-3-carbohydrazide involves its binding to tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The conjugation with monoclonal antibodies allows for targeted delivery to tumor cells, enhancing the therapeutic efficacy and reducing systemic toxicity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Vinblastine

- Molecular Formula : C₄₆H₅₈N₄O₉

- Key Differences : Vinblastine retains an acetyl group at C-4, which DAVLBH replaces with a hydrazide. This substitution reduces molecular weight (768.95 vs. 810.96) and alters pharmacokinetics.

- Applications : Vinblastine is a frontline chemotherapy for Hodgkin’s lymphoma and testicular cancer, whereas DAVLBH is restricted to experimental conjugate therapies .

Vincristine

Functional Analogues

Vintafolide (DAVLBH-Folate Conjugate)

- Structure : DAVLBH covalently linked to folate via a hydrazone bond .

- Mechanism : Targets folate receptor (FR)-overexpressing tumors (e.g., ovarian cancer). The conjugate leverages FR-mediated endocytosis for selective drug delivery.

- Advantages Over DAVLBH Alone : Improved tumor specificity and reduced off-target toxicity in preclinical models .

Monomethyl Auristatin E (MMAE)

Comparative Data Table

| Parameter | DAVLBH | Vinblastine | Vintafolide | MMAE |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 768.95 | 810.96 | ~1,200 (conjugate) | 717.88 |

| Solubility | Organic solvents | Limited aqueous | Moderate aqueous (folate) | Aqueous/organic |

| Mechanism | Microtubule inhibition | Microtubule inhibition | Targeted microtubule inhibition | Tubulin disruption |

| Primary Use | Conjugate payload | Direct chemotherapy | FR-targeted therapy | ADC payload |

| Clinical Stage | Phase II (vintafolide) | Approved | Discontinued (Phase III) | Approved (ADC therapies) |

Research Findings and Challenges

- Efficacy : DAVLBH demonstrates 10–100× higher cytotoxicity than vinblastine in FR-positive cell lines when conjugated to folate, as shown in ovarian cancer models .

- Limitations : Poor aqueous solubility necessitates conjugation for clinical use. In contrast, MMAE’s solubility profile allows broader ADC applications .

- Safety : DAVLBH conjugates exhibit reduced myelosuppression compared to free vinblastine but face challenges with hydrazide linker stability in vivo .

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report confidence intervals for EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Open-source tools like GraphPad Prism or R packages (e.g.,

drc) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.